3-(Piperazin-2-YL)propanoic acid

Description

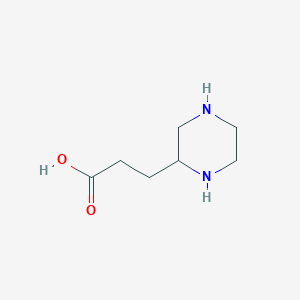

3-(Piperazin-2-YL)propanoic acid is a heterocyclic compound featuring a piperazine ring (a six-membered diamine) attached to a propanoic acid moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, acting as scaffolds for receptor binding or modifiers of physicochemical properties.

Properties

IUPAC Name |

3-piperazin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXCKFAKIHBGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630501 | |

| Record name | 3-(Piperazin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891782-61-9 | |

| Record name | 2-Piperazinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=891782-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-2-YL)propanoic acid typically involves the reaction of piperazine with a suitable propanoic acid derivative. One common method is the reaction of piperazine with 3-bromopropanoic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 3-(Piperazin-2-YL)propanoic acid is used as a building block in the synthesis of more complex molecules. It is often employed in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a monomer or a cross-linking agent in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 3-(Piperazin-2-YL)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

Piperazine-containing propanoic acid derivatives vary based on substituents attached to the piperazine nitrogen or the aromatic/heteroaromatic groups linked to the ring. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and membrane permeability.

- Aromatic/heteroaromatic substituents (e.g., pyridinyl, phenyl in ) may facilitate π-π stacking interactions with biological targets.

- Salt forms (e.g., dihydrochlorides in ) improve aqueous solubility, critical for drug delivery.

Comparison with Other Propanoic Acid Derivatives

Non-Piperazine Derivatives

Propanoic acid derivatives with different functional groups exhibit diverse biological activities and applications:

Structural and Functional Differences :

- Amides (e.g., ) replace the piperazine with a pyridazinyl-pyrazole group, favoring analgesic activity through unknown mechanisms.

- Thiophene derivatives (e.g., ) introduce sulfur-containing groups, which may modulate electronic properties and binding specificity.

- Chlorinated phenylpropanoids (e.g., ) demonstrate how halogenation enhances antimicrobial activity, likely via membrane disruption.

- Amino acid derivatives (e.g., ) retain the propanoic acid backbone but incorporate chiral amino groups, mimicking natural neurotransmitters.

Physicochemical Properties

- Lipophilicity : Trifluoromethyl and aromatic groups (e.g., ) increase logP values, enhancing blood-brain barrier penetration.

- Solubility : Piperazine’s basicity allows salt formation (e.g., dihydrochlorides in ), improving water solubility.

- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) reduce oxidative metabolism, prolonging half-life.

Biological Activity

3-(Piperazin-2-YL)propanoic acid, with the molecular formula and CAS number 891782-61-9, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Research indicates that this compound may interact with various biological targets, influencing several physiological pathways. Its activity is often attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

- Neuropeptide S Receptor Antagonism : Studies have shown that compounds structurally related to this compound can act as antagonists at neuropeptide S receptors, which are implicated in anxiety and stress responses. For instance, a related compound demonstrated significant blockade of neuropeptide S-induced activity in vivo, suggesting potential applications in treating anxiety disorders .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In a study assessing various piperazine derivatives, some exhibited notable antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Summary of Biological Activities

Case Studies

- Neuropeptide S Antagonists : A series of compounds related to this compound were synthesized and tested for their antagonistic effects on neuropeptide S receptors. The most potent compound displayed significant behavioral effects in animal models, indicating its potential as a therapeutic agent for anxiety-related conditions .

- Antimicrobial Efficacy : In a recent study, several piperazine derivatives were synthesized and tested for their antibacterial properties. Among them, derivatives of this compound showed superior activity against resistant bacterial strains compared to traditional antibiotics like ampicillin .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, similar compounds have demonstrated favorable absorption and distribution characteristics. Toxicological assessments are essential to determine the safety profile of this compound in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.